...Intraperitoneal lithium chloride (LiCl) induces transient expression of inducible cAMP early repressor (ICER) and c-fos mRNAs in the rat adrenal cortex and increases plasma level of corticosterone; the cortical expression of ICER mRNA by LiCl occurs in a dose-dependent manner; adrenal induction of ICER expression is delayed compared with c-fos expression; dexamethasone pretreatment (4 mg/kg) blocks corticosterone release and adrenocortical ICER induction either by systemic LiCl (76 mg/kg) or by restraint stress; and intracerebroventricular LiCl (127 ug/5 uL) is sufficient for adrenocortical, but not medullary, ICER induction. ...
Lithium, through modulating basic cellular signalling pathways, is capable of modulating several neurotransmitter systems in the brain such as cholinergic, serotonergic, noradrenergic and dopaminergic pathways. /Lithium NOS/
Lithium may also slightly alter the reuptake and presynaptic storage of catecholamines in directions consistent with incr inactivation of the amines. /Li+/
In animal brain tissue, Li+ at concn of 1 to 10 mEq/L inhibits the depolarization-provoked and Ca+2-dependent release of norepinephrine and dopamine, but not serotonin, from nerve terminals. Li+ may even enhance the release of serotonin, especially in the limbic system, at least transiently. The ion has little effect on catecholamine-sensitive adenylyl cyclase activity or on the binding of ligands to monoamine receptors in brain tissue, although there is some evidence that Li+ can inhibit the effects of receptor-blocking agents that cause supersensitivity in such systems. Li+ can modify some hormonal responses mediated by adenylyl cyclase or phospholipase C in other tissues, including the actions of antidiuretic and thyroid-stimulating hormones on the actions of antidiuretic and thyroid-stimulating hormones on their peripheral target tissues. In part, the actions of Li+ may reflect its ability to interfere with the activity of both stimulatory and inhibitory GTP-binding proteins (Gs and Gi) by keeping them in their less active alpha-beta-gamma trimer state. /Li+/
Lithium inhibits the phosphatase that liberates inositol (I) from inositol phosphate (IP) ... Li+ ... can modify the abundance or function of G proteins and effectors, as well as protein kinases and several cell and nuclear regulatory factors. /Li+, from figure/
Mechanistically, the Li effect results from its substitution for body cations, eg, sodium and potassium, resulting in multisystemic actions. A partial substitution for normal cations causes changes in ion exchange and transfer in cellular processes. Incorporation of Li into membrane structures may alter responses to hormones and the coupling of energy processes ... Among the factors that may modify Li toxicity and kinetics are the type of the poisoning, the presence of the underlying disease, and renal impairment. /Li+/
Lithium inhibits the metabolism of inositol phosphates in the final dephosphorylation step ... Thus, lithium is likely to reduce the supply of free inositol required to maintain the formation of lipid precursors used for cell signalling. These pathways regulate several cellular processes, including metabolism, contraction, neural activity, and cell proliferation ... Lithium amplifies the cholinergic-induced phosphoinositide (PI) turnover and its associated convulsions ... Lithium seemed to incr the sensitivity of experimental animals toward organophosphate (OP)-induced convulsions ... Incr PI turnover in the hippocampus may indicate a lithium-induced lowering of the seizure threshold for OP in limbic regions ... /Li+/
... Li+ ... has a relatively small gradient of distribution across biological membranes, unlike Na+ and K+; although it can replace Na+ in supporting a single action potential in a nerve cell, it is not an adequate "substitute" for the Na+ pump and it cannot, therefore, maintain membrane potentials. It is uncertain whether or not important interactions occur between Li+ (at therapeutic concn of about 1 mEq/L) and the transport of other monovalent or divalent cations by nerve cells. /Li+/
Lithium treatment also leads to consistent decr in the functioning of protein kinases in brain tissue, including calcium-activated, phospholipid-dependent protein kinase C (PKC) particularly subtypes alpha and epsilon. This effect also is shared with valproic acid (particularly for PKC-alpha) but not carbamazepine, among other proposed antimanic or mood-stabilizing agents. In turn, these effects may alter the release of amine neurotransmitters and hormones as well as the activity of tyrosine hydroxylase. A major substrate for cerebral PKC is the myristolated alanine-rich PKC-kinase substrate protein MARCKS, which has been implicated in synaptic and neuronal plasticity. Its expression is reduced by treatment with both Li+ and valproate, but not by carbamazepine or by antipsychotic, antidepressant, or sedative drugs. Another important protein kinase that is inhibited by both Li+ and valproate treatment is glycogen synthase kinase-3-beta (GSL-3-beta), which is involved in neuronal and nuclear regulatory processes, including limiting expression of the regulatory protein beta-catenin. /Li+/
Li+ and valproic acid both interact with nuclear regulatory factors that affect gene expression. Such effects include incr DNA binding of transcription-regulatory-factor-activator protein-1 (AP-1) as well as altered expression of other transcription regulatory factors, including AMI-1-beta or PEBP-2-beta. /Li+/
Acutely, lithium appears to reduce V2 receptor-mediated stimulation of adenylyl cyclase. The mechanism of this effect may involve attenuation of Gs-mediated activation of adenylyl cyclase and/or enhancement of Gi-mediated inhibition of adenylyl cyclase. Also, lithium increased plasma levels of parathyroid hormone, and parathyroid hormone is a partial antagonist to vasopressin. /Li+/
... A possible reason for ... /the/ toxic effects is inefficient repolarization of neurons and muscle cells in the presence of Li+. Whereas Li+ readily enters these cells through Na+ channels, contributing to the signal-induced depolarization, it is not a substrate for the Na+,K+ pump. Therefore, the cells fail to repolarize properly if a fraction of intracellular Na+ is replaced by Li+. /Dysregulation of electrically excitable cells, Li+/